For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of AH-1058
Introduction
AH-1058 is a novel, investigational cardioselective L-type calcium channel blocker with a chemical structure distinct from typical calcium channel blockers.[1] Synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc. in Japan, it is a derivative of cyproheptadine (B85728), a compound known for its antiserotonergic, antihistaminic, and calcium channel blocking properties.[2] The IUPAC name for AH-1058 is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[2] This document provides a comprehensive overview of the mechanism of action of AH-1058, detailing its molecular interactions, physiological effects, and the experimental basis for these findings.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The primary mechanism of action of AH-1058 is the blockade of L-type calcium channels, which are critical for cardiac muscle contraction.[2] AH-1058 is cardioselective, meaning it preferentially acts on the calcium channels in the heart muscle over those in vascular smooth muscle.[1]
Molecular Interaction:
AH-1058 binds allosterically to the alpha-1 subunit of the L-type calcium channel, the main pore-forming unit.[2] Its binding site is shared with other calcium channel blockers like phenylalkylamines (e.g., verapamil) and benzothiazepines.[2] This allosteric modulation alters the channel's conformation, thereby inhibiting the influx of calcium ions into cardiomyocytes.[2] Furthermore, AH-1058 demonstrates interaction with multiple states of the L-type calcium channel, including the resting and inactivated states, leading to a comprehensive suppression of calcium currents.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by AH-1058:
Secondary Mechanism of Action: Sodium Channel Blockade
In addition to its potent calcium channel blocking activity, AH-1058 also exhibits characteristics of a Class I antiarrhythmic agent, suggesting an interaction with fast sodium channels.[2][3] However, the precise nature and significance of this sodium channel blockade are currently variable and not fully elucidated.[2] This dual action could contribute to its antiarrhythmic properties.
Signaling Pathway
The following diagram illustrates the potential dual mechanism of action of AH-1058:
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on AH-1058.
Table 1: In Vitro Potency of AH-1058 on L-type Calcium Channels
| Compound | Holding Potential | IC₅₀ (µM) |
| AH-1058 | -80 mV | 4.91[4] |
| -40 mV | 0.32[4] | |
| Cyproheptadine | -80 mV | 42.44[4] |
| -40 mV | 7.75[4] |
Table 2: In Vivo Hemodynamic Effects of AH-1058 in Conscious Dogs (Oral Administration) [5]
| Dose (mg/kg) | Change in Systolic Blood Pressure | Change in LVdP/dtmax | Change in Heart Rate | Change in QA Interval |
| 0.15 | Reduction | Reduction | Increase | Prolongation |
| 0.3 | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Increase | Dose-dependent Prolongation |
| 0.6 | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Increase | Dose-dependent Prolongation |
Table 3: In Vivo Electrophysiological and Hemodynamic Effects of AH-1058 in Anesthetized Dogs (Intravenous Administration) [1]
| Dose (µg/kg) | Effect on Sinus Nodal Automaticity | Effect on AV Nodal Conduction | Effect on Ventricular Contraction | Effect on Mean Blood Pressure | Effect on Cardiac Output | Effect on Total Peripheral Vascular Resistance |
| 100 | No significant effect | No significant effect | No significant effect | No significant effect | Decreased at 30 min | No change |
| 200 (additional) | Suppressed | Suppressed | Suppressed | Decreased | Decreased | No change |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Technique in Guinea Pig Cardiomyocytes [4]
-
Objective: To quantify the L-type calcium channel blocking efficacy of AH-1058.
-
Experimental Workflow:
-
Methodology:
-
Cell Preparation: Single ventricular myocytes were isolated from guinea pig hearts using enzymatic digestion.
-
Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record L-type calcium currents (ICa,L).
-
Voltage Protocol: Cells were held at holding potentials of -80 mV and -40 mV to assess the state-dependent blocking effects of the compound.
-
Drug Application: AH-1058 and its parent compound, cyproheptadine, were applied at various concentrations to determine the dose-response relationship.
-
Data Analysis: The concentration of the drug that caused 50% inhibition of ICa,L (IC₅₀) was calculated.
-
In Vivo Hemodynamic Studies: Conscious and Anesthetized Canine Models [1][5]
-
Objective: To evaluate the electrophysiological and hemodynamic effects of AH-1058 in a living organism.
-
Experimental Workflow:
-
Methodology:
-
Animal Model: Beagle dogs were used in both conscious and anesthetized states.
-
Drug Administration: AH-1058 was administered either intravenously or orally at different doses.
-
Data Acquisition:
-
Parameters Measured: Key parameters included systolic and diastolic blood pressure, heart rate, maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax), QA interval, cardiac output, and total peripheral vascular resistance.
-
Data Analysis: The effects of AH-1058 on these parameters were analyzed and compared to baseline values and, in some studies, to other cardiovascular drugs like verapamil, disopyramide, and atenolol.[5]
-
Conclusion
AH-1058 is a potent, cardioselective L-type calcium channel blocker with a unique pharmacological profile. Its primary mechanism of action involves the allosteric blockade of L-type calcium channels in cardiomyocytes, leading to a reduction in cardiac contractility, heart rate, and atrioventricular nodal conduction. The compound also exhibits secondary, less characterized sodium channel blocking properties. In vivo studies have confirmed its cardiodepressive effects and have highlighted its long-acting nature. The distinct cardiovascular profile of AH-1058 suggests its potential therapeutic utility in conditions where selective inhibition of ventricular calcium channels is desirable, such as in the treatment of angina pectoris and certain cardiac arrhythmias. Further research is warranted to fully elucidate its sodium channel blocking activity and to translate these preclinical findings into clinical applications.
References
- 1. Electrophysiological and cardiohemodynamic effects of AH-1058, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AH-1058 - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative AH-1058 in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular action of a cardioselective Ca(2+)channel blocker AH-1058 in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
